REACTION_SMILES
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[CH2:1]1[CH2:2][NH:3][c:4]2[cH:5][cH:6][cH:7][cH:8][c:9]2[CH2:10]1.[CH3:16][CH2:17][N:18]([CH2:19][CH3:20])[CH2:21][CH3:22].[Cl:11][CH2:12][C:13](=[O:14])[Cl:15].[Cl:23][CH2:24][Cl:25]>>[CH2:1]1[CH2:2][N:3]([C:13]([CH2:12][Cl:11])=[O:14])[c:4]2[cH:5][cH:6][cH:7][cH:8][c:9]2[CH2:10]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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c1ccc2c(c1)CCCN2
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCN(CC)CC
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=C(Cl)CCl
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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ClCCl
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Name
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Type
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product
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Smiles
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O=C(CCl)N1CCCc2ccccc21
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |